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3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid; 4,4'-Dithiodi-cinnamic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid typically involves the reaction of 4,4’-dithiodiphenol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Types of Reactions:
Oxidation: The thiol groups in the compound can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The propenoic acid groups can participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of thiol groups.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Polymer Chemistry
- Crosslinking Agent : 4,4'-dithiodi-cinnamic acid serves as an effective crosslinking agent in the production of polymers. Its ability to form covalent bonds through thiol-ene click chemistry allows for the creation of robust polymer networks that exhibit enhanced mechanical properties and thermal stability.
Property | Description |
---|---|
Crosslinking Mechanism | Thiol-ene reaction |
Benefits | Improved mechanical properties, thermal stability |
Biomedicine
- Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for drug delivery applications. Hydrogels formed from this compound can encapsulate therapeutic agents and release them in a controlled manner. This is particularly beneficial for localized treatment in cancer therapy.
Application | Description |
---|---|
Drug Encapsulation | Encapsulates drugs within hydrogel matrices |
Release Mechanism | Controlled release via hydrogel swelling |
Photopolymerization
- Photoresponsive Materials : The compound can undergo photopolymerization when exposed to UV light, leading to the formation of solid materials from liquid precursors. This property is exploited in applications such as coatings and adhesives where rapid curing is desired.
Application | Description |
---|---|
Coatings | Fast-curing coatings for industrial applications |
Adhesives | UV-curable adhesives with strong bond formation |
Sensing Applications
- Chemical Sensors : The unique electronic properties of 4,4'-dithiodi-cinnamic acid allow it to be used in the development of chemical sensors. Its sensitivity to changes in the environment can be harnessed for detecting specific analytes.
Application | Description |
---|---|
Analyte Detection | Sensitive detection of chemicals based on structural changes |
Case Study 1: Drug Delivery Systems
A study published in Biomaterials demonstrated the use of 4,4'-dithiodi-cinnamic acid-based hydrogels for delivering anticancer drugs. The hydrogels showed a sustained release profile over several days, significantly improving the therapeutic efficacy compared to traditional delivery methods .
Case Study 2: Photopolymerization
Research highlighted in Journal of Polymer Science explored the photopolymerization characteristics of 4,4'-dithiodi-cinnamic acid under UV light exposure. The resulting polymer exhibited enhanced mechanical properties and was utilized in creating durable coatings for automotive applications .
Mechanism of Action
The mechanism by which 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid exerts its effects is primarily through its thiol-disulfide chemistry. The compound can form and break disulfide bonds, which is crucial in various biochemical processes. The molecular targets include proteins and enzymes that contain cysteine residues, allowing for the modification of their structure and function .
Comparison with Similar Compounds
3,3’-(1,3-Phenylene)bis(2-propenoic acid): Similar structure but lacks the disulfide linkage.
4,4’-Dithiodiphenol: Contains the disulfide linkage but lacks the propenoic acid groups.
4,4’-Dithiodi-cinnamic Acid: Another name for the same compound.
Uniqueness: 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid is unique due to the combination of disulfide linkages and propenoic acid groups, which confer both reactivity and stability. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science .
Biological Activity
3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic acid, also known as 4,4'-dithiodi-cinnamic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its dithiophenylene structure, which contributes to its reactivity and biological interactions. It is a carboxylic acid that can donate protons in the presence of bases, facilitating various chemical reactions.
Biological Activity Overview
The biological activity of 3,3'-(dithiodi-4,1-phenylene)bis-2-propenoic acid includes:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various pathogens.
- Cytotoxic Effects : Studies have shown cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Reactive Oxygen Species (ROS) Scavenging : It reduces oxidative stress by scavenging free radicals.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways involved in proliferation and apoptosis.
- Interaction with Cellular Components : Its chemical structure allows it to interact with proteins and nucleic acids, potentially altering their functions.
Antioxidant Activity
A study demonstrated that 3,3'-(dithiodi-4,1-phenylene)bis-2-propenoic acid significantly reduced lipid peroxidation in vitro. This suggests its potential as a therapeutic agent in conditions associated with oxidative damage.
Study | Method | Findings |
---|---|---|
In vitro lipid peroxidation assay | Significant reduction in malondialdehyde levels | |
DPPH radical scavenging assay | IC50 value indicating strong radical scavenging ability |
Antimicrobial Activity
In vitro tests revealed that the compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
Normal fibroblasts | >100 |
Properties
Molecular Formula |
C18H14O4S2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(E)-3-[4-[[4-[(E)-2-carboxyethenyl]phenyl]disulfanyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22)/b11-5+,12-6+ |
InChI Key |
AUSTUSJOMJITTD-YDWXAUTNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)SSC2=CC=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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